molecular formula C14H12N2O3S B2563351 2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione CAS No. 81268-74-8

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Cat. No. B2563351
CAS RN: 81268-74-8
M. Wt: 288.32
InChI Key: QZRQOAJTTFSGKC-UHFFFAOYSA-N
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Description

The compound “2-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione” is a benzoxazine derivative with a nitrophenyl group and a thione group. Benzoxazines are heterocyclic compounds containing an oxygen, a nitrogen, and a benzene ring . The nitrophenyl group is a functional group consisting of a phenyl group, on which a nitro group is attached . The thione indicates the presence of a sulfur atom .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy . Without specific data, we can only infer that the molecule would have regions of different electron density due to the presence of various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would refer to how it interacts with biological systems . Without specific information, it’s challenging to determine the mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising properties, it could be studied further for potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-16(18)10-7-5-9(6-8-10)13-15-14(20)11-3-1-2-4-12(11)19-13/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRQOAJTTFSGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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